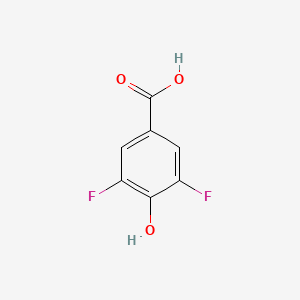

3,5-二氟-4-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

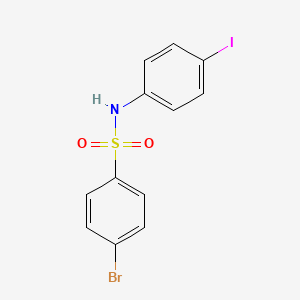

3,5-Difluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It has a molecular weight of 174.1 and is a solid at room temperature . It is a fluorotyrosine analog that has been shown to be metabolized by tyrosinase and to inhibit the enzymatic synthesis of l-tyrosine .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-hydroxybenzoic acid is 1S/C7H4F2O3/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2,10H, (H,11,12) and the InChI key is ONYKRDQINKHFQS-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3,5-Difluoro-4-hydroxybenzoic acid is a solid at room temperature . It has a molecular weight of 174.1 . The storage temperature is 2-8°C .科学研究应用

合成和衍生物

张等(2020 年)的一项研究详细介绍了 3-氯-2,4-二氟-5-羟基苯甲酸的实用合成方法,该酸是抗菌药物的关键中间体。该合成途径涉及硝化和酯化等多个步骤,突出了该化合物在药物前体合成中的效用 (张等,2020)。

在材料科学中的应用

在材料科学中,3,5-二氟-4-羟基苯甲酸衍生物因其潜在应用而受到探索。例如,池田等(1998 年)对 4-羟基苯甲酸衍生物(包括结构上与 3,5-二氟-4-羟基苯甲酸相似的 3,5-二甲基-4-羟基苯甲酸)的酶促氧化聚合进行了研究。这项研究可能与开发新型聚合材料相关 (池田等,1998)。

生物和环境应用

3,5-二氟-4-羟基苯甲酸及其衍生物在生物和环境领域也有应用。例如,王等(2009 年)开发了一种电化学方法,使用 4-羟基苯甲酸作为自由基的捕获剂来测定抗氧化能力。这可能与涉及 3,5-二氟-4-羟基苯甲酸的抗氧化剂研究相关 (王等,2009)。

光物理研究

此外,已经对包括 3,5-二氟-4-羟基苯甲酸在内的 DFHBI 衍生物进行了研究,以了解它们的光物理行为。桑特拉等(2019 年)研究了 DFHBI 衍生物与菠菜适体的结合,阐明了在生物成像和光物理研究中的潜在应用 (桑特拉等,2019)。

植物生物学和农业

在植物生物学和农业领域,已经研究了结构相关的酚酸对植物生长和乙烯产生的影响,如罗伯特等(2004 年)的研究所示。虽然不是直接关于 3,5-二氟-4-羟基苯甲酸,但这项研究可以提供对类似化合物潜在农业应用的见解 (罗伯特等,2004)。

安全和危害

The safety information for 3,5-Difluoro-4-hydroxybenzoic acid includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, and avoiding contact with skin and eyes .

作用机制

Target of Action

3,5-Difluoro-4-hydroxybenzoic acid is a fluorotyrosine analog that has been shown to be metabolized by tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment found in many organisms. The compound’s primary target is therefore tyrosinase, and its role is to inhibit the enzymatic synthesis of L-tyrosine .

Mode of Action

The compound interacts with its target, tyrosinase, by binding to the active site of the enzyme. This binding inhibits the enzymatic synthesis of L-tyrosine

Biochemical Pathways

The compound affects the melanin synthesis pathway. By inhibiting tyrosinase, it prevents the conversion of L-tyrosine to melanin . This can lead to a decrease in melanin production, affecting the pigmentation of the organism. The downstream effects of this inhibition can vary depending on the organism and the specific role that melanin plays in its physiology.

Pharmacokinetics

Its metabolism involves its interaction with tyrosinase, as mentioned above

Result of Action

The primary molecular effect of 3,5-Difluoro-4-hydroxybenzoic acid’s action is the inhibition of tyrosinase, leading to a decrease in melanin synthesis . This can result in changes in pigmentation at the cellular level. The broader physiological effects will depend on the role of melanin in the specific organism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-hydroxybenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with tyrosinase . Understanding these factors is crucial for optimizing the use of this compound in various applications.

生化分析

Biochemical Properties

The biochemical properties of 3,5-Difluoro-4-hydroxybenzoic acid are largely determined by its structure. The presence of the hydroxyl and carboxyl groups allows it to participate in hydrogen bonding, which can influence its interactions with other biomolecules

Cellular Effects

It is known that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Metabolic Pathways

It is known that similar compounds can be metabolized by UDP-glucuronosyltransferases (UGTs) in the presence of UDPGA

属性

IUPAC Name |

3,5-difluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYKRDQINKHFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2892517.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)

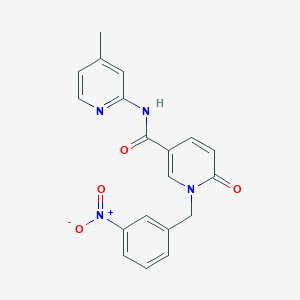

![N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2892520.png)

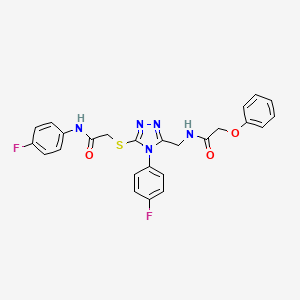

![3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide](/img/structure/B2892522.png)

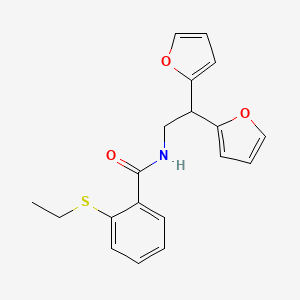

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2892524.png)

![2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2892527.png)